molecular formula C18H19NO B13126784 cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

Cat. No.: B13126784
M. Wt: 265.3 g/mol
InChI Key: AFMGAVDATRJOJG-CXAGYDPISA-N
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Description

cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one is a complex organic compound characterized by its unique structural features. This compound consists of a pyrrolidinone ring substituted with a biphenyl group and a methyl group. The presence of the biphenyl moiety imparts significant chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the hydroxylation of L-pipecolic acid using non-heme Fe(II)/α-KG-dependent dioxygenases, followed by further functionalization to introduce the biphenyl and methyl groups .

Chemical Reactions Analysis

cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are possible due to the presence of the biphenyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to bind to hydrophobic pockets in proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one lies in its specific geometric configuration, which influences its interactions with other molecules and its overall stability.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(3R,5R)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m1/s1

InChI Key

AFMGAVDATRJOJG-CXAGYDPISA-N

Isomeric SMILES

C[C@@H]1C[C@@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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